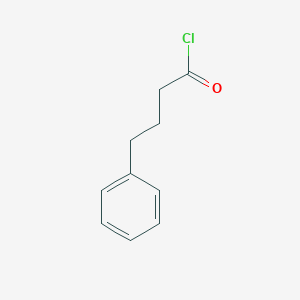
4-苯基丁酰氯
描述
4-Phenylbutanoyl chloride is a chemical compound that is used as an intermediate in organic synthesis. It is a derivative of butyric acid with a phenyl group attached to the fourth carbon atom. This compound is not explicitly detailed in the provided papers, but its related compounds and synthesis methods are discussed, which can give insights into its properties and potential synthesis routes.
Synthesis Analysis
The synthesis of related compounds to 4-Phenylbutanoyl chloride is described in several papers. For instance, the preparation of benzyl γ-ketohexanoates involves the synthesis of 4-(mono/di-benzyloxy)-4-ketobutanoyl chlorides by reacting monoesters of succinic acid with thionyl chloride . Another synthesis method includes the Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride to obtain various 4-arylbutanoates . These methods could potentially be adapted for the synthesis of 4-Phenylbutanoyl chloride by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Phenylbutanoyl chloride has been characterized using various spectroscopic techniques such as UV-VIS, IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the crystal structure of related compounds . These techniques could be used to analyze the molecular structure of 4-Phenylbutanoyl chloride once synthesized.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 4-Phenylbutanoyl chloride has been explored in several studies. For example, 4-benzoyl-5-phenyl-2,3-furandione reacts with acetanilides to yield new compounds . Similarly, the synthesis of 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles involves a three-component reaction . These studies suggest that 4-Phenylbutanoyl chloride could undergo various chemical reactions, potentially leading to the formation of heterocyclic compounds or other functionalized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Phenylbutanoyl chloride have been characterized. For instance, the melting and boiling points of synthesized compounds have been determined using TGA/DSC . The electronic structures and properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties have been investigated theoretically . These studies provide a foundation for predicting the physical and chemical properties of 4-Phenylbutanoyl chloride, such as solubility, stability, and reactivity.
科学研究应用
抑制剂开发
4-苯基丁酰氯衍生物因其作为脯氨酰寡肽酶抑制剂的潜力而受到研究。这些化合物,包括4-苯基丁酰基-氨酰基-2(S)-四唑基吡咯烷,已显示出有效的抑制活性。例如,具有l-脯氨酰和l-丙氨酰基团的化合物对脯氨酰寡肽酶(一种与多种神经系统疾病相关的靶标)表现出很强的抑制作用,IC50值分别为12和129 nM (Kilpeläinen 等,2019)。此外,还发现其他衍生物,如4-苯基丁酰侧链抑制剂,是脯氨酰内肽酶(PEP)的有效抑制剂 (Portevin 等,1996).
药理蛋白质组学
4-苯基丁酸,4-苯基丁酰氯的衍生物,已在囊性纤维化的背景下进行了探索。对用4-苯基丁酸处理的囊性纤维化支气管上皮细胞的研究揭示了与治疗相关的蛋白质组变化,突出了该药物在调节蛋白质加工酶、细胞防御和离子转运方面的潜力 (Singh 等,2006).
合成化学
4-苯基丁酰氯已被用于合成各种化合物。例如,它用于合成2-羟基-4-氧代-4-(取代苯基)丁酸甲酯,这是包括ACE抑制剂在内的具有生物活性的化合物的中间体 (Zhang 等,2009)。此外,4-苯基丁酰-2(S)-酰基吡咯烷和4-苯基丁酰-L-脯氨酰-2(S)-酰基吡咯烷已被合成并评价为抑制剂,揭示了与脯氨酰寡肽酶的结合位点和活性 (Wallén 等,2002)。
材料科学
在材料科学中,4-苯基丁酰氯的衍生物已用于通过自由基聚合合成聚轮烷的阻断基团/引发剂 (Lee 等,1997)。这证明了该化合物在开发先进材料中的效用。
安全和危害
未来方向
属性
IUPAC Name |
4-phenylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDQISMDUHBUFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472798 | |
| Record name | 4-phenylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutanoyl chloride | |
CAS RN |
18496-54-3 | |
| Record name | Benzenebutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18496-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-phenylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenebutanoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W22MZ4QSB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

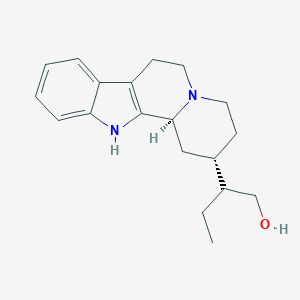
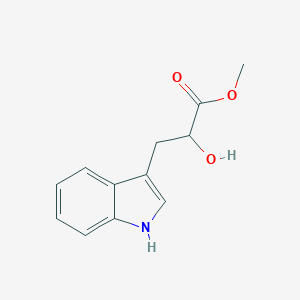
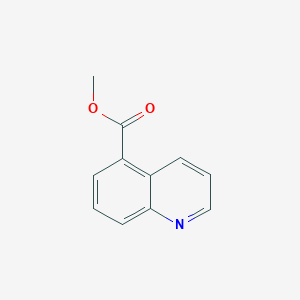
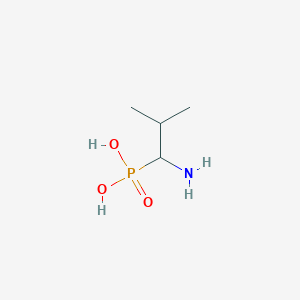
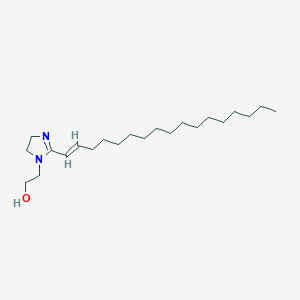
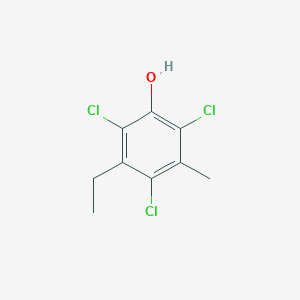
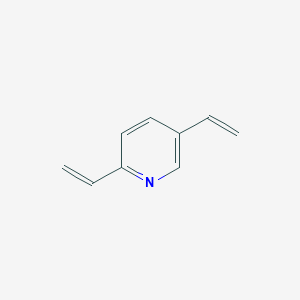
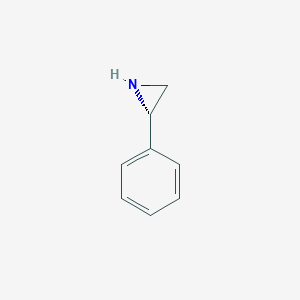
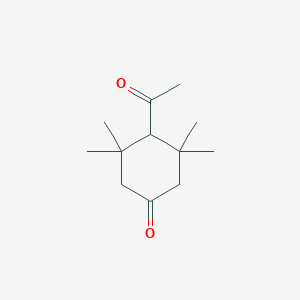
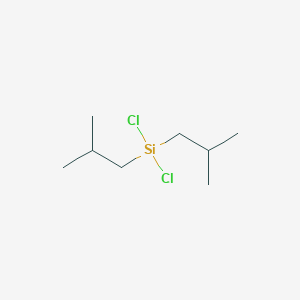
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
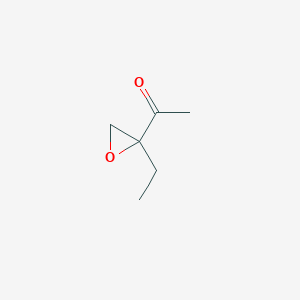
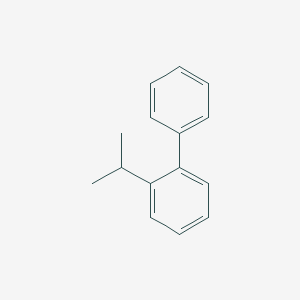
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)